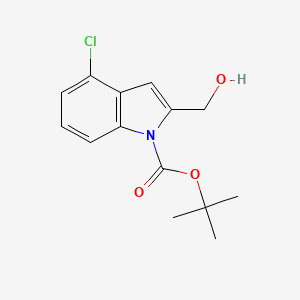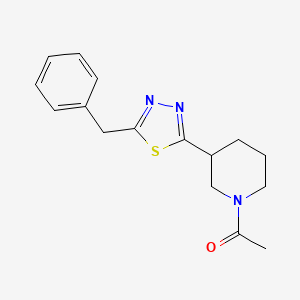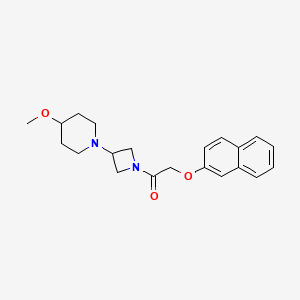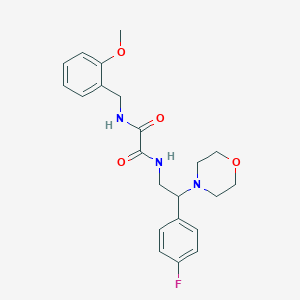![molecular formula C16H21N5O5 B2475151 methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887874-65-9](/img/structure/B2475151.png)
methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate” is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a methoxyethyl group and an acetate group attached to the purine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The purine ring system is planar and aromatic, while the methoxyethyl and acetate groups would add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The acetate group could undergo hydrolysis, and the methoxy group could be susceptible to reactions with strong acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the functional groups and the overall structure of the molecule. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Synthesis of Novel Compounds : Research has focused on synthesizing new heterocyclic compounds, including purine derivatives, which have potential applications in medicinal chemistry and drug design (Shimada, Kuroda, & Suzuki, 1993).
Antiviral and Cytostatic Activity : Studies have synthesized and evaluated compounds for their biological activity against viruses like varicella-zoster and human cytomegalovirus, as well as their cytostatic effect (Hořejší et al., 2006).
Receptor Affinity and Antagonism : Compounds have been synthesized to determine their affinities at human adenosine receptors, providing insights into potential therapeutic applications (Baraldi et al., 2011).
Antioxidant and Anti-Inflammatory Properties : Research has also explored the antioxidant and anti-inflammatory properties of synthesized compounds, indicating their potential for treating related health conditions (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).
Solid-Phase Synthesis : Studies have developed methods for solid-supported synthesis of various compounds, contributing to more efficient and scalable production processes (Karskela & Lönnberg, 2006).
Imaging Tracers for Medical Diagnostics : The synthesis of labeled derivatives has been explored for use as potential PET tracers in medical diagnostics, particularly for imaging specific enzymes (Gao, Wang, & Zheng, 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2-[6-(2-methoxyethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5/c1-9-10(2)21-12-13(17-15(21)19(9)6-7-25-4)18(3)16(24)20(14(12)23)8-11(22)26-5/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRUDEBCVPXWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16616286 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(4-Benzylpiperidin-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2475068.png)
![N-[(4-Methoxyphenyl)methyl]-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2475069.png)

![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2475074.png)

![3-(3,5-dimethylphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2475076.png)


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2475082.png)

![N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide](/img/structure/B2475085.png)


![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2475091.png)